molecular formula C12H13BrO3 B8172138 2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)-

2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)-

Cat. No.: B8172138
M. Wt: 285.13 g/mol
InChI Key: HGUVBHRXCRZDOI-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: The compound “2-Propenoic acid, 3-(5-bromo-2-methoxyphenyl)-, ethyl ester, (2E)-” (IUPAC name) is a brominated and methoxy-substituted cinnamic acid derivative. Its molecular formula is C₁₂H₁₁BrO₃, with an average molecular mass of 283.12 g/mol and a monoisotopic mass of 282.9854 g/mol . The (2E)-configuration indicates a trans-geometry across the double bond. Structurally, it features a 5-bromo-2-methoxyphenyl group attached to the α-carbon of the propenoic acid ethyl ester backbone (Figure 1).

Properties

IUPAC Name

ethyl (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-16-12(14)7-4-9-8-10(13)5-6-11(9)15-2/h4-8H,3H2,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUVBHRXCRZDOI-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- typically involves the esterification of 5-Bromo-2-methoxycinnamic acid. The process begins with the bromination of 2-methoxycinnamic acid to introduce the bromine atom at the 5-position of the phenyl ring. This is followed by esterification using ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ethyl ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)-.

Chemical Reactions Analysis

Types of Reactions

2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 5-bromo-2-methoxybenzoic acid, while reduction can produce 5-bromo-2-methoxyphenylethanol.

Scientific Research Applications

2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propenoicacid,3-(5-bromo-2-methoxyphenyl)-,ethylester,(2E)- involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Physicochemical Properties :

  • Density: Predicted to be 1.570±0.06 g/cm³ (similar to analogs like methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate) .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
Target Compound: (2E)-3-(5-Bromo-2-methoxyphenyl)acrylic acid ethyl ester C₁₂H₁₁BrO₃ 5-Bromo, 2-methoxy, ethyl ester 283.12 Bromine enhances electronegativity; ester improves lipophilicity .
(2E)-3-(2-Methoxyphenyl)-2-propenoic acid (o-Methoxycinnamic acid) C₁₀H₁₀O₃ 2-Methoxy, carboxylic acid 178.18 Lacks bromine and ester; lower molecular weight .
Methyl (2E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate C₁₁H₈BrF₃O₃ 5-Bromo, 2-(trifluoromethoxy), methyl ester 325.08 Trifluoromethoxy group increases stability and electronegativity .
(2E)-3-(5-Bromo-2-thienyl)acrylic acid C₇H₅BrO₂S 5-Bromo-thiophene, carboxylic acid 233.09 Thiophene ring alters electronic properties vs. phenyl .
(2E)-3-(5-Bromo-2-furanyl)prop-2-enoic acid C₇H₅BrO₃ 5-Bromo-furan, carboxylic acid 217.02 Furan ring introduces oxygen heteroatom; lower stability .
(2E)-3-(2-Chlorophenyl)-2-propenoic acid (trans-o-Chlorocinnamic acid) C₉H₇ClO₂ 2-Chloro, carboxylic acid 182.61 Chlorine substituent smaller than bromine; different steric effects .

Physicochemical and Functional Differences

Key Observations:

Substituent Effects: Bromine vs. Ester vs. Carboxylic Acid: The ethyl ester group in the target compound improves membrane permeability compared to carboxylic acid analogs (e.g., o-methoxycinnamic acid) . Trifluoromethoxy Group: In the methyl ester analog (C₁₁H₈BrF₃O₃), the trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, which may influence reactivity in synthesis .

Physical Properties: Density: The target compound’s predicted density (1.570 g/cm³) is comparable to trifluoromethoxy analogs but higher than non-brominated derivatives like o-methoxycinnamic acid (1.32 g/cm³) . Boiling Points: Brominated esters (e.g., target compound) generally exhibit higher boiling points (~314°C) than non-halogenated analogs due to increased molecular mass and polarity .

Biological Activity

2-Propenoic acid, 3-(5-bromo-2-methoxyphenyl)-, ethyl ester, (2E)-, also known by its CAS number 540778-82-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 285.13 g/mol
  • Structure : The compound features a propenoic acid backbone with a bromo and methoxy-substituted phenyl group.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group in the phenyl ring enhances electron donation capabilities, leading to increased radical scavenging activity. For instance, studies on related alkyl hydroxy cinnamates have shown that structural modifications can significantly impact their antioxidant efficacy .

Compound TypeIC50 (µM)Reference
Alkyl Hydroxy Cinnamates0.123
Parent Hydroxy Cinnamic Acids1.0

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains. For example, derivatives of bromo-substituted phenols have been reported to inhibit the growth of Gram-positive bacteria due to their ability to disrupt bacterial cell membranes .

Cytotoxic Effects

Preliminary studies suggest that 2-Propenoic acid derivatives may exhibit cytotoxic effects against cancer cell lines. Notably, compounds with extended lipophilic chains have shown improved cytotoxicity due to enhanced membrane interaction and penetration. In vitro studies on related compounds indicated IC50 values in the low micromolar range against various cancer cell lines like MCF-7 and HL-60 .

Cell LineIC50 (µM)Compound Type
MCF-730.8Alkyl Hydroxy Cinnamate Derivative
HL-6022.6Alkyl Hydroxy Cinnamate Derivative

The proposed mechanisms for the biological activities of this compound include:

  • Radical Scavenging : The methoxy group enhances the ability to donate electrons, neutralizing free radicals.
  • Membrane Interaction : The lipophilic nature allows for better interaction with cellular membranes, potentially leading to increased cytotoxicity.
  • Cell Cycle Alteration : Similar compounds have been observed to induce apoptosis in cancer cells by altering cell cycle progression .

Case Studies

  • Cytotoxicity Study on MCF-7 Cells : A study evaluating various alkyl esters showed that compounds similar to 2-Propenoic acid exhibited significant cytotoxic effects on MCF-7 cells with IC50 values ranging from 22 µM to 30 µM depending on the specific structure and substituents present.
  • Antimicrobial Efficacy : Research focusing on brominated phenolic compounds highlighted their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that 2-Propenoic acid derivatives could possess similar antimicrobial properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.